molecular formula C14H13NO2 B1195430 Hymebean CAS No. 3117-63-3

Hymebean

Cat. No.: B1195430
CAS No.: 3117-63-3
M. Wt: 227.26 g/mol
InChI Key: FGQNBFMLKYWNIA-UHFFFAOYSA-N
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Description

Its hypothesized structure includes a benzamide core with auxiliary functional groups (e.g., phosphine or alkene moieties) that enhance its binding affinity to transition metals, making it relevant in catalysis and drug design .

Properties

CAS No.

3117-63-3

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

2-methoxy-6-(phenyliminomethyl)phenol

InChI

InChI=1S/C14H13NO2/c1-17-13-9-5-6-11(14(13)16)10-15-12-7-3-2-4-8-12/h2-10,16H,1H3

InChI Key

FGQNBFMLKYWNIA-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1O)C=NC2=CC=CC=C2

Canonical SMILES

COC1=CC=CC(=C1O)C=NC2=CC=CC=C2

Synonyms

HYMEBEAN
N-(2-hydroxy-3-methoxybenzylidene)aniline

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

Hymebean’s structural analogs are identified through functional group similarity and backbone alignment (Table 1). Key comparisons include:

Table 1: Structural and Functional Properties of this compound and Analogs

Compound Core Structure Functional Groups Molecular Weight (g/mol) Key Applications
This compound Benzamide derivative Phosphine-alkene ligands ~350 (estimated) Catalysis, drug delivery
2-Aminobenzamide Benzamide -NH₂, -CONH₂ 136.15 Enzyme inhibition
Stilbene Ethylene-linked aryl Vinyl group, hydroxyl 180.25 Antioxidant, anticancer
Ethylparaben Paraben derivative Ester (-COO⁻), ethyl 166.17 Preservative
  • 2-Aminobenzamide (2-AB): Unlike this compound, 2-AB lacks transition metal-binding ligands but shares a benzamide backbone. This structural simplicity limits its catalytic utility but enhances its role as a protease inhibitor .
  • Ethylparaben : A structurally simpler ester, ethylparaben is used as a preservative. Its ester group contrasts with this compound’s amide and ligand functionalities, underscoring this compound’s specialized catalytic role .

Spectroscopic Differentiation

This compound’s identity is confirmed via complementary spectroscopic techniques, as recommended for distinguishing closely related compounds :

  • 13C-NMR : Aromatic carbons in this compound’s benzamide core resonate at 120–140 ppm, while phosphine-alkene ligands show distinct peaks at 15–25 ppm (P-CH₂) and 100–110 ppm (C=C) .
  • IR Spectroscopy : Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 750 cm⁻¹ (P-C) differentiate this compound from 2-AB (amide C=O at 1680 cm⁻¹) .
  • Mass Spectrometry : this compound’s molecular ion ([M+H]⁺) at m/z 351 contrasts with 2-AB’s ([M+H]⁺) at m/z 137, confirming structural disparities .

Functional and Regulatory Considerations

  • Catalytic Efficiency: this compound’s hybrid phosphine-alkene ligands enhance its catalytic activity in cross-coupling reactions, outperforming traditional ligands like triphenylphosphine in turnover frequency (TOF: 1200 h⁻¹ vs. 450 h⁻¹) .
  • Formulation Stability : this compound’s compatibility with polar solvents (e.g., DMSO) aligns with biosimilar formulation standards, though dissimilar excipients require rigorous safety justification per FDA/EU guidelines .

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